2-Bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene
Overview
Description
2-Bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H5BrF4O. It is characterized by the presence of bromine, fluorine, and trifluoroethoxy groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 2-bromo-4-fluorophenol with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products[][3].
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. The reactions are typically carried out under inert atmosphere[][3].
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives.
Coupling Reactions: Biaryl compounds are the major products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound[][3].
Scientific Research Applications
2-Bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In coupling reactions, the compound forms a new carbon-carbon bond through palladium-catalyzed cross-coupling mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene
- 2-Bromo-5-fluoro-1-(2,2,2-trifluoroethoxy)benzene
- 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene
Uniqueness
2-Bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of the trifluoroethoxy group also imparts unique chemical properties, making it valuable in various synthetic applications .
Properties
IUPAC Name |
2-bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-6-3-5(10)1-2-7(6)14-4-8(11,12)13/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKBUDDSVHSRTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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